N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole carboxamides
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide are insects, specifically Plutella xylostella and Empoasca vitis . These insects are known to cause significant damage to cruciferous plants and tea leaves .
Mode of Action
It is known that the compound exhibits insecticidal activity, suggesting that it interacts with biological targets in these insects to disrupt their normal functions .
Biochemical Pathways
Given its insecticidal activity, it is likely that it interferes with essential biochemical processes in the target insects, leading to their death .
Result of Action
The compound has been shown to exhibit potent insecticidal activity against Plutella xylostella and Empoasca vitis . The LC50 values (the concentration of the compound that is lethal to 50% of the insects) against these insects were found to be 1.67 and 1.29 mg/L, respectively . These values were higher than those of several standard insecticides, indicating the compound’s high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxyethyl isocyanate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new pesticides and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{2-[2-(2,6-difluorobenzoyl)hydrazinecarbonyl]-4-fluorophenyl}-5-methylisoxazole-4-carboxamide
- N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide
Uniqueness
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide stands out due to its unique combination of a chlorophenyl group and a methoxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new insecticides and pharmaceuticals .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12(9-4-2-3-5-10(9)14)8-15-13(17)11-6-7-16-19-11/h2-7,12H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSNFCGPPRGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=NO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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